molecular formula C19H15FN4O B2419324 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326907-74-7

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2419324
CAS No.: 1326907-74-7
M. Wt: 334.354
InChI Key: ADAATDWCEHBLII-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O and its molecular weight is 334.354. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

2-(4-Fluorophenyl)-5-(2-Phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one and its derivatives exhibit significant anticancer activity. The compounds' interaction with protein molecules through the π-stacking mechanism is a crucial factor for their biological activity. A study on phenyl-substituted pyrazolo[1,5-a][1,3,5]triazines demonstrated that the introduction of phenyl substituents enhances the compounds' interaction with protein molecules and increases their anticancer activity. The analysis of electronic transitions indicated that an increase in the intensity of S0 → S1 transitions correlates with anticancer activity, suggesting the compounds' potential in cancer therapy (Velihina et al., 2021).

Enzymatic Activity

Fluorine-substituted pyrazolo[1,5-d][1,2,4]triazine derivatives have been explored for their enzymatic activity. A study synthesized new derivatives and evaluated their cellobiase activity. The introduction of fluorine atoms in the compounds' structure is a significant factor in their biological properties, making these derivatives relevant for further pharmacological studies (Abdel-Rahman et al., 2017).

Biological and Pharmacological Activity

The synthesis of pyrazolo[1,5-d][1,2,4]triazine derivatives has been a focal point of research due to their diverse biological and pharmacological activities. These compounds have been investigated for various applications, including their role as enzyme inhibitors, antibacterial agents, and their potential in treating cognitive dysfunctions. The structural modifications and introduction of different substituents contribute to the compounds' varying biological activities, making them a significant area of study in medicinal chemistry. Studies highlight the synthesis of novel derivatives and their biological testing, emphasizing the versatility of the pyrazolo[1,5-d][1,2,4]triazine scaffold in drug development (Li et al., 2008), (Jones et al., 2006).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-16-8-6-15(7-9-16)17-12-18-19(25)23(21-13-24(18)22-17)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAATDWCEHBLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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